

# Application Notes and Protocols for In Vivo Studies with GSK840

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## Compound of Interest

Compound Name: GSK840

Cat. No.: B2398511

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## Introduction

**GSK840** is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death implicated in the pathophysiology of various inflammatory and ischemic diseases, including pancreatitis, Crohn's disease, and myocardial infarction.[1] These application notes provide detailed protocols for the preparation and administration of **GSK840** for in vivo research, along with crucial considerations for study design.

**Important Note on Species Specificity:** Preclinical studies have indicated that **GSK840** is active in human cells but inactive in mouse cells.[2] This suggests that in vivo studies using wild-type mouse models may not yield meaningful results regarding the efficacy of **GSK840**.

Researchers should consider using humanized mouse models expressing human RIPK3 or alternative animal models where the activity of **GSK840** has been confirmed. For illustrative purposes, this document may refer to protocols for other RIPK3 inhibitors that have been successfully used in murine models.

## Data Presentation

### Physicochemical and In Vitro Activity of GSK840

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>3</sub> O <sub>3</sub>	[2]
Molecular Weight	365.43 g/mol	[2]
Target	RIPK3	[1][2]
IC <sub>50</sub> (RIPK3 Kinase Activity)	0.3 nM	[1][2]
IC <sub>50</sub> (RIPK3 Binding)	0.9 nM	[1][2]

## In Vivo Formulation Solubility

Formulation Vehicle	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[3]

## Experimental Protocols

### Protocol 1: Formulation of GSK840 for Systemic Administration

This protocol describes the preparation of **GSK840** in a vehicle suitable for intraperitoneal (IP) or oral (PO) administration in appropriate animal models.

Materials:

- **GSK840** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)

- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare Stock Solution:
  - Weigh the required amount of **GSK840** powder in a sterile microcentrifuge tube.
  - Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
  - Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[\[3\]](#)
- Prepare Dosing Solution (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
  - In a new sterile tube, add the required volume of the **GSK840** stock solution (10% of the final volume).
  - Add PEG300 to the tube (40% of the final volume) and vortex until the solution is homogeneous.
  - Add Tween-80 to the tube (5% of the final volume) and vortex thoroughly.
  - Add sterile saline to the tube to reach the final desired volume (45% of the final volume).
  - Vortex the final solution until it is clear and homogeneous. It is recommended to prepare the working solution fresh on the day of use.[\[3\]](#)

Note: For oral administration, a formulation with corn oil (10% DMSO, 90% Corn Oil) can also be considered.[\[3\]](#)

## Protocol 2: Intravitreal Administration in a Mouse Model of Retinal Ischemia/Reperfusion

This protocol is adapted from a study that successfully used **GSK840** in a mouse model of retinal ischemia/reperfusion.<sup>[4][5]</sup>

Materials:

- **GSK840** powder
- Dimethyl sulfoxide (DMSO)
- Sterile saline
- Microliter syringe with a 32-gauge needle
- Anesthetic (e.g., 1% pentobarbital sodium)
- Topical anesthetic (e.g., 0.5% tetracaine)
- Mydriatic agent (e.g., tropicamide phenylephrine)

Procedure:

- Prepare Dosing Solution:
  - Dissolve **GSK840** in DMSO to create a stock solution.
  - Dilute the stock solution with sterile saline to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, and 5 mM).<sup>[4]</sup>
- Animal Preparation:
  - Anesthetize the mice via intraperitoneal injection of pentobarbital sodium (e.g., 50 mg/kg).<sup>[4]</sup>
  - Apply a topical anesthetic to the cornea.<sup>[4]</sup>

- Dilate the pupils using a mydriatic agent.[\[4\]](#)
- Intravitreal Injection:
  - Immediately following the induction of retinal ischemia/reperfusion, perform the intravitreal injection.
  - Using a microliter syringe with a 32-gauge needle, carefully inject 2  $\mu$ L of the **GSK840** solution or vehicle control into the vitreous cavity.[\[4\]](#)

## Protocol 3: Pharmacodynamic Analysis - Western Blot for Phospho-RIPK3

This protocol describes how to assess the in vivo efficacy of **GSK840** by measuring the phosphorylation of its target, RIPK3.

Materials:

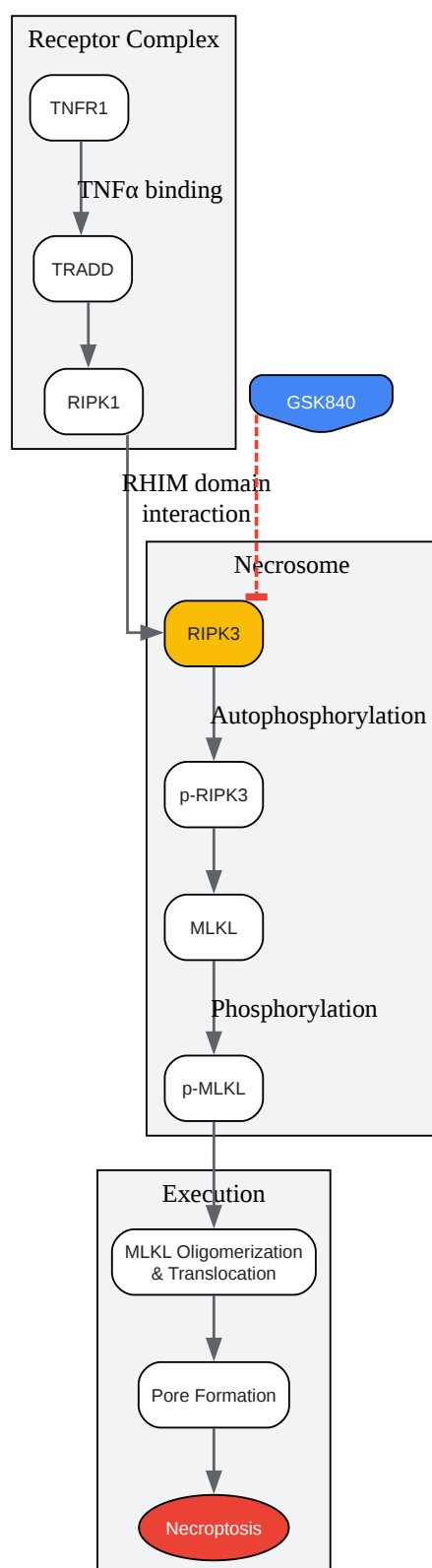
- Tissue lysates from treated and control animals
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-RIPK3, anti-total-RIPK3, and a loading control (e.g., anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Quantification:
  - Determine the protein concentration of each tissue lysate using a standard protein assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against phospho-RIPK3 overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
  - Strip the membrane and re-probe for total RIPK3 and the loading control to normalize the data. A reduction in the ratio of phospho-RIPK3 to total RIPK3 in the **GSK840**-treated group compared to the vehicle control would indicate target engagement and pharmacodynamic activity.[\[4\]](#)

## Mandatory Visualizations

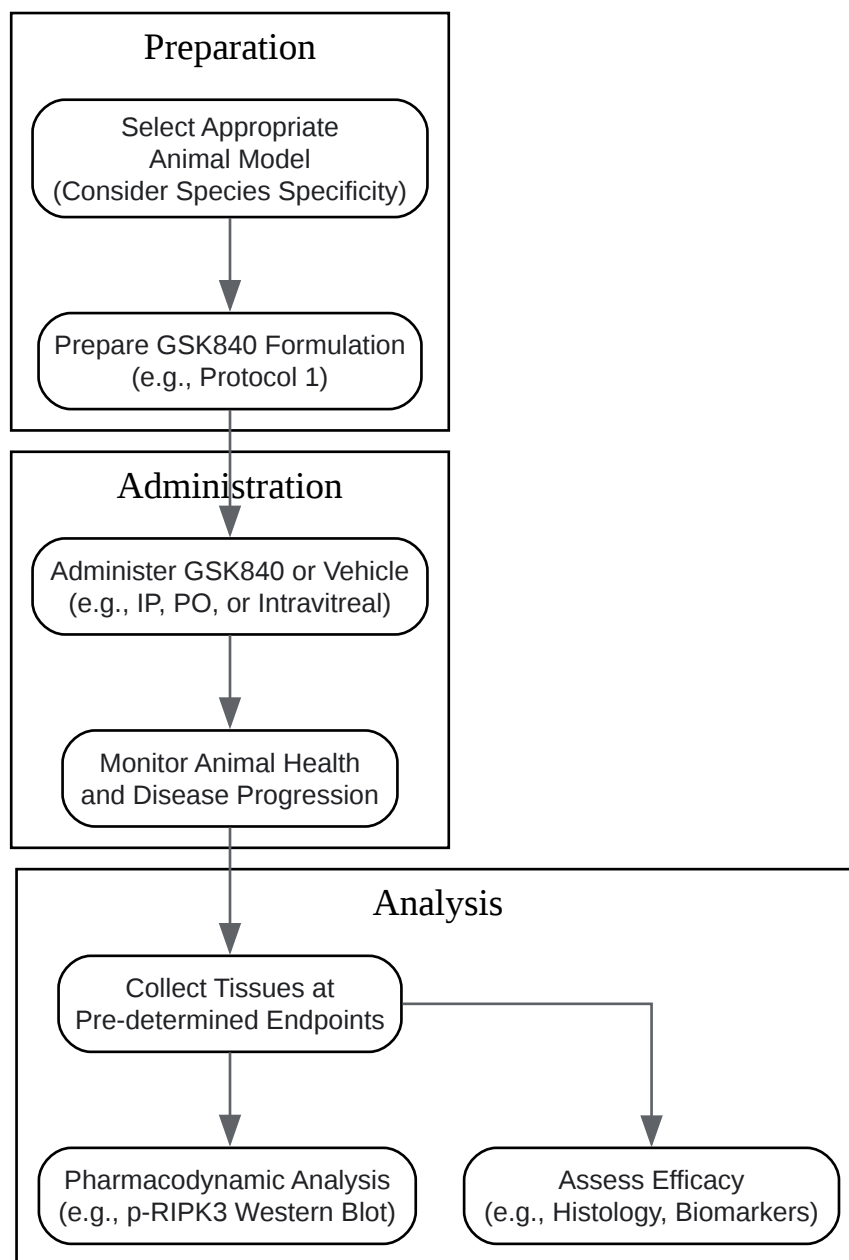
### RIPK3-Mediated Necroptosis Signaling Pathway



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Caption: RIPK3 signaling cascade leading to necroptosis and the inhibitory action of **GSK840**.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: A generalized workflow for conducting an in vivo efficacy study with **GSK840**.

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